molecular formula C11H11ClO3 B12907418 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one CAS No. 81156-95-8

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one

Cat. No.: B12907418
CAS No.: 81156-95-8
M. Wt: 226.65 g/mol
InChI Key: QNLJPIYXEPJSIY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is an organic compound characterized by a chlorophenyl group attached to a hydroxy-methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization to form the oxolanone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one.

    Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-ol: A reduced form of the compound with similar properties.

    3-(4-Chlorophenyl)-4-oxomethyloxolan-2-one: An oxidized derivative with distinct chemical behavior.

    3-(4-Chlorophenyl)-4-methyloxolan-2-thione: A sulfur-containing analog with different reactivity.

Uniqueness

3-(4-Chlorophenyl)-4-hydroxy-4-methyloxolan-2-one is unique due to its specific combination of a chlorophenyl group and a hydroxy-methyloxolanone ring. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

81156-95-8

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-hydroxy-4-methyloxolan-2-one

InChI

InChI=1S/C11H11ClO3/c1-11(14)6-15-10(13)9(11)7-2-4-8(12)5-3-7/h2-5,9,14H,6H2,1H3

InChI Key

QNLJPIYXEPJSIY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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